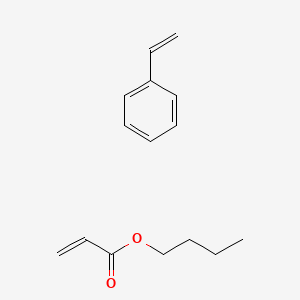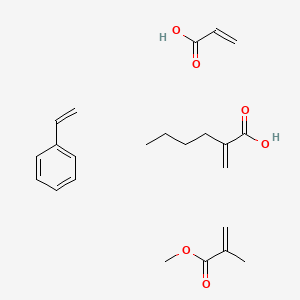
3-(4-メチル-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパン酸
説明
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
免疫調節効果
MTQPは、動物実験で免疫調節効果を示すことが確認されています 。これらの効果は、免疫システムを調節して自己免疫疾患を治療したり、炎症を軽減したり、感染症や癌に対する身体の防御を強化したりできる新しい治療法の開発にとって重要です。
抗癌活性
研究によると、MTQPは抗癌作用を持っています。 ヒトの固形腫瘍細胞と白血病HL-60細胞株の増殖を阻害することが示されています 。これは、特に耐性のある癌細胞株に対する新しい抗癌剤の開発における潜在的な用途を示唆しています。
医薬品試験
MTQPは、医薬品試験において高品質な基準物質として使用されます 。研究室環境におけるその一貫性と信頼性の高い性能は、薬剤開発と品質管理プロセスにおいて不可欠な化合物となっています。
複素環式化合物の合成
この化合物は、多くの薬物の主要な構造である複素環式化合物の合成に役割を果たします 。これらの化合物には、抗ウイルス、抗炎症、およびその他の治療特性など、幅広い用途があります。
水溶性向上
MTQP誘導体は、水溶性を向上させたことが示されています 。この特性は、医薬品のバイオアベイラビリティと吸収を向上させるため、薬物製剤にとって重要です。
エナンチオマー純粋なジヒドロキノキサリン-2-オン
MTQPは、エナンチオマー純粋なジヒドロキノキサリン-2-オンの合成に関与しています 。これらの化合物は、特定のキラリティを持つ薬剤を作成するために重要であり、薬剤の有効性と安全性を大きく左右する可能性があります。
生物活性研究
この化合物は、抗ウイルスや抗炎症効果などの生物活性を調査する研究で使用されています 。この研究は、さまざまな病気に対する新しい治療法の発見につながる可能性があります。
分子ドッキング研究
MTQPとその誘導体は、化合物とさまざまな生物学的標的がどのように相互作用するかを予測するための分子ドッキング研究で使用されています 。これは、標的に対する高い親和性と特異性を持つ潜在的な新薬を特定するのに役立つ、薬剤設計プロセスにおける重要なステップです。
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinoxalin-2-ones, have been reported to exhibit potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is likely that the compound interacts with its targets to induce changes that contribute to its potential therapeutic properties .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it may be involved in pathways related to immune response and inflammation .
Result of Action
Given its potential antiviral and anti-inflammatory activities, it may modulate immune response and inflammation at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can modulate various cellular processes, including apoptosis and inflammation. Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can bind to specific receptors on cell surfaces, altering signal transduction pathways .
Cellular Effects
The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on cells are multifaceted. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity continues to increase .
Metabolic Pathways
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct it to specific organelles, where it can exert its effects . For example, in the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptosis .
特性
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBAXULUJSRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933873 | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-38-8 | |
| Record name | 1501-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


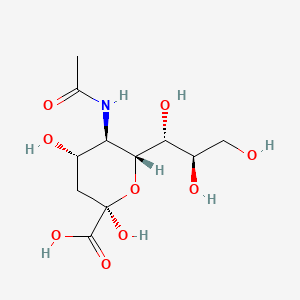
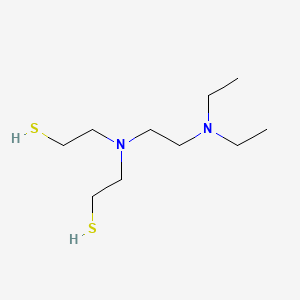

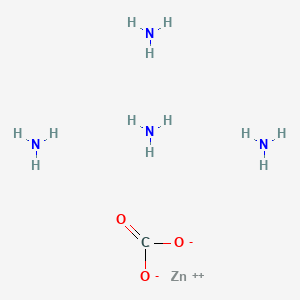
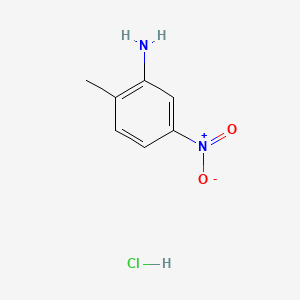
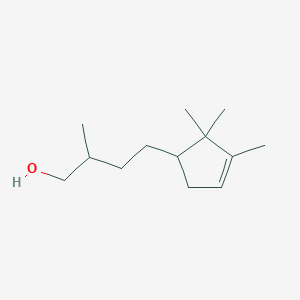
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)



